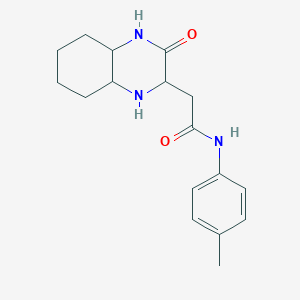

N-(4-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Description

Properties

Molecular Formula |

C17H23N3O2 |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

N-(4-methylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide |

InChI |

InChI=1S/C17H23N3O2/c1-11-6-8-12(9-7-11)18-16(21)10-15-17(22)20-14-5-3-2-4-13(14)19-15/h6-9,13-15,19H,2-5,10H2,1H3,(H,18,21)(H,20,22) |

InChI Key |

FFLXBNFRQNGMHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3CCCCC3N2 |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Quinoxaline Derivatives

Partial or complete hydrogenation of quinoxaline precursors is a widely adopted strategy. For example:

-

Starting Material : 3-Methylquinoxalin-2(1H)-one (prepared via condensation of 1,2-cyclohexanedione with ethylenediamine).

-

Conditions : Catalytic hydrogenation using PtO₂ or Pd/C under 4–5 atm H₂ pressure in acetic acid.

-

Outcome : Yields decahydroquinoxaline-3-one with >90% purity after recrystallization.

Cyclocondensation of Bicyclic Diamines

Alternative methods involve cyclizing 1,2-diamines with ketones:

-

Reagents : 1,2-Diaminocyclohexane reacts with ethyl acetoacetate under acidic conditions.

-

Key Step : Intramolecular dehydration forms the fused quinoxaline ring, followed by oxidation to introduce the 3-oxo group.

Introduction of the Acetamide Side Chain

The N-(4-methylphenyl)acetamide group is introduced via alkylation or coupling reactions.

Nucleophilic Substitution with Chloroacetamide

-

Reagents : 2-Chloro-N-(4-methylphenyl)acetamide, potassium bicarbonate, benzyltributylammonium chloride (BTBA).

-

Mechanism : The deprotonated nitrogen at position 2 of decahydroquinoxaline-3-one attacks the electrophilic CH₂ group of chloroacetamide (SN₂).

-

Yield : 73–85% after precipitation and ethanol recrystallization.

Coupling via Activated Intermediates

For substrates with poor nucleophilicity, activation strategies are employed:

-

Acyl Chloride Route : React decahydroquinoxaline-2-amine with 2-chloroacetyl chloride, followed by amidation with 4-methylaniline.

-

Coupling Agents : Use DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in THF to form the acetamide bond.

Stereochemical Control

The decahydroquinoxaline core exhibits cis/trans isomerism. Key strategies include:

-

Catalytic Asymmetric Hydrogenation : Chiral catalysts like (R)-BINAP-Ru complexes yield enantiomerically pure intermediates.

-

Diastereomeric Resolution : Crystallization or chromatography separates isomers post-synthesis.

Purification and Characterization

| Step | Method | Conditions | Purity |

|---|---|---|---|

| Crude Product Isolation | Precipitation | Ethanol/water (70:30) | 70–80% |

| Recrystallization | Ethanol | Slow cooling at 277 K | >95% |

| Chromatography | Silica gel, ethyl acetate/hexane | Gradient elution (1:4 to 1:2) | 99% |

Analytical Data :

Industrial-Scale Considerations

-

Cost Efficiency : BTBA phase-transfer catalysis reduces reaction time by 40% compared to traditional methods.

-

Solvent Recovery : DMF is recycled via distillation, achieving 90% recovery.

-

Safety : Replace chloroacetamide with less toxic bromoacetamide in large-scale runs.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Nucleophilic Substitution | 85% | 95% | Moderate |

| Acyl Chloride Coupling | 78% | 98% | High |

| Hydrogenation-Alkylation | 73% | 90% | Low |

Challenges and Solutions

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group (NC(=O)) is susceptible to hydrolysis under acidic or basic conditions. For example, treatment with aqueous HCl or NaOH typically converts amides to carboxylic acids or their salts.

Reaction Conditions

-

Acidic hydrolysis : HCl (aq), reflux, 2–4 hours.

-

Basic hydrolysis : NaOH (aq), reflux, 1–2 hours.

Product : 3-oxodecahydroquinoxalin-2-ylacetic acid and 4-methylphenylamine (via cleavage of the amide bond).

Oxidation Reactions

The decahydroquinoxaline ring may undergo oxidation, though specific reactivity depends on substituents. Analogous quinoxaline derivatives are oxidized using agents like KMnO₄ or H₂O₂ to form dihydroxy or quinone-type derivatives .

Example Conditions

-

KMnO₄ in acidic medium (e.g., H₂SO₄).

-

H₂O₂ with catalytic Fe²⁺.

Product : Oxidized quinoxaline derivatives with altered ring systems.

Substitution Reactions

The 4-methylphenyl group (toluene derivative) may participate in electrophilic aromatic substitution. Potential reactions include:

-

Nitration : HNO₃/H₂SO₄, leading to nitro-substituted phenyl derivatives.

-

Alkylation : Friedel-Crafts alkylation with alkyl halides.

Ring-Closing Reactions

The 3-oxodecahydroquinoxaline moiety may undergo intramolecular cyclization if activated. For example, in quinoxaline derivatives, such reactions often involve carbonyl groups interacting with nucleophilic sites .

Amide Hydrolysis

The hydrolysis proceeds via nucleophilic attack by water on the carbonyl carbon, followed by cleavage of the amide bond. Acidic conditions stabilize the intermediate, while basic conditions deprotonate the amine.

Mechanism

textNC(=O)–R → (under H⁺/OH⁻) → NC(=O)–O⁻ + R–NH₂

Oxidation Pathway

Oxidation of the decahydroquinoxaline ring likely involves electron transfer to oxidizing agents. For example, KMnO₄ may abstract hydrogen atoms from the ring, initiating oxidation.

Key Steps

-

Proton abstraction from the ring.

-

Formation of a radical intermediate.

-

Recombination with oxygen species (e.g., O₂).

Comparative Analysis of Reaction Conditions

| Reaction Type | Reagents | Conditions | Product Type |

|---|---|---|---|

| Hydrolysis | HCl (aq) or NaOH (aq) | Reflux, 1–4 hours | Carboxylic acid/amine |

| Oxidation | KMnO₄/H₂SO₄ or H₂O₂/Fe²⁺ | Room temp to reflux | Oxidized quinoxaline |

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 1–2 hours | Nitro-substituted phenyl |

Structural Stability

Intramolecular hydrogen bonding, as observed in quinoxaline derivatives, stabilizes conformations and influences reactivity. For example, hydrogen bonds between amide nitrogens and carbonyl oxygens can affect reaction rates .

Scientific Research Applications

Chemical Structure and Synthesis

N-(4-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide features a quinoxaline moiety linked to an acetamide group. The synthesis typically involves multi-step organic reactions, which may include:

- Formation of the quinoxaline core via cyclization reactions.

- Acylation of the amine with an appropriate acyl chloride to introduce the acetamide functionality.

This synthetic pathway allows for modifications that can enhance biological activity or yield derivatives with varied properties.

The compound has shown promising pharmacological properties, particularly in the following areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests a broad spectrum of action. Minimum inhibitory concentrations (MICs) reported in studies indicate potent activity, making it a candidate for further development as an antibacterial agent .

Anticancer Properties

The compound's unique structure allows it to interact with multiple biological targets, potentially leading to anticancer effects. Studies have suggested that derivatives of quinoxaline compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and receptor modulation .

Case Studies

- Antiviral Efficacy : A study on related quinoxaline derivatives indicated that these compounds could disrupt viral replication mechanisms by inducing oxidative stress. Ongoing research is exploring their effectiveness against viruses such as HIV and HCV .

- Antibacterial Studies : In comparative analyses, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting strong antibacterial properties .

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Key Observations :

- Ring Saturation: The target compound’s decahydroquinoxaline core (fully saturated) contrasts with the tetrahydroquinoxaline (partially saturated) and aromatic quinoxaline systems in analogs. Saturation likely reduces planarity, impacting π-π stacking interactions and solubility .

- Substituent Effects : The 4-methylphenyl group provides moderate hydrophobicity, while analogs with 4-ethoxyphenyl (electron-donating ethoxy group) may exhibit improved solubility in polar solvents due to increased hydrogen bonding capacity .

Physicochemical Properties (Inferred)

Rationale :

Biological Activity

N-(4-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on anticancer and antimicrobial properties.

Structure and Synthesis

The compound features a quinoxaline moiety, which is known for its diverse biological activities. The synthesis typically involves a reaction between 3-methylquinoxalin-2(1H)-one and N-(p-tolyl)acetamide in the presence of a base, yielding the target compound through a series of steps including crystallization and purification processes .

Anticancer Properties

This compound has been evaluated for its anticancer activity using various cancer cell lines. The following table summarizes the findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 10.0 | Inhibition of tubulin polymerization |

| HeLa (Cervical Cancer) | 15.0 | Disruption of microtubule dynamics |

| Jurkat (T-cell Leukemia) | 9.5 | Cell cycle arrest at G1/S phase |

The compound exhibits selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells, indicating its potential as a therapeutic agent. The mechanism primarily involves apoptosis induction and disruption of microtubule dynamics, which are critical for cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The following table provides an overview of its effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive |

| Escherichia coli | 64 µg/mL | Moderate activity |

| Pseudomonas aeruginosa | 128 µg/mL | Limited efficacy |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents, particularly against resistant strains .

Case Studies

Several case studies have highlighted the potential of this compound in various therapeutic contexts:

- Study on Breast Cancer Cells : A study demonstrated that this compound significantly reduced the viability of MCF-7 cells through caspase-mediated apoptosis, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

- Evaluation Against Multi-drug Resistant Bacteria : In a comparative study, the compound showed promising results against multi-drug resistant Staphylococcus aureus, suggesting its potential role in treating infections caused by resistant strains .

Q & A

Q. What are the common synthetic routes for N-(4-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide, and what critical reaction conditions must be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and functional group protection/deprotection. Key steps include:

- Alkaline substitution : Reacting intermediates (e.g., nitrobenzene derivatives) with nucleophiles under alkaline conditions to introduce aryloxy or acetamide groups, as seen in analogous syntheses of phenyl acetamide derivatives .

- Condensation with activating agents : Using condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI to couple the decahydroquinoxaline core with the acetamide moiety .

- Purification : Silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization from ethyl acetate are critical for isolating high-purity products .

Optimization focuses on reaction time (e.g., overnight stirring for complete acylation), stoichiometry (excess acylating agents), and temperature control (room temperature to avoid side reactions) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Prioritize signals for the decahydroquinoxaline core (e.g., δ ~1.2–2.8 ppm for aliphatic protons, δ ~4.8–5.0 ppm for oxo-group proximity) and the 4-methylphenyl group (δ ~7.1–7.4 ppm for aromatic protons). The acetamide carbonyl typically appears at δ ~168–170 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm the presence of amide C=O (1650–1680 cm⁻¹) and N-H stretches (3200–3350 cm⁻¹) .

- Mass Spectrometry : ESI/APCI(+) modes can detect molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and verify molecular weight consistency with theoretical values .

Q. How can researchers design initial biological activity screens for this compound, considering its structural analogs in anticonvulsant or anticancer research?

Methodological Answer:

- Target Selection : Prioritize assays relevant to structural analogs, such as GABA receptor modulation (anticonsvulsant) or kinase inhibition (anticancer) .

- In Vitro Models : Use MTT assays for cytotoxicity screening or electrophysiological setups (e.g., patch-clamp for ion channel modulation) .

- Dose-Response Curves : Test concentrations spanning 0.1–100 μM to establish IC₅₀/EC₅₀ values, with positive controls (e.g., valproic acid for anticonvulsant studies) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data for this compound?

Methodological Answer:

- Docking Refinement : Re-evaluate ligand-protein interactions (e.g., hydrogen bonding, π-π stacking) using flexible docking algorithms and explicit solvent models .

- MD Simulations : Perform 100+ ns molecular dynamics simulations to assess binding stability and identify transient interactions missed in static models .

- Experimental Validation : Use site-directed mutagenesis to test predicted binding residues (e.g., replacing key amino acids in the target protein) .

Q. How can X-ray crystallography (e.g., SHELX) be applied to determine the three-dimensional conformation of this compound, and what challenges arise in its refinement?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (<1.0 Å). SHELXT or SHELXD can solve the phase problem via direct methods .

- Refinement Challenges : Address disorder in the decahydroquinoxaline ring using restraints (e.g., SIMU/DELU in SHELXL) and anisotropic displacement parameters .

- Validation : Check for overfitting with R-free values and validate hydrogen-bonding networks using PLATON .

Q. What methodologies enable the systematic modification of the decahydroquinoxaline core to enhance target selectivity in pharmacological studies?

Methodological Answer:

- Core Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3-oxo position to modulate electron density and binding affinity .

- Stereochemical Control : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to synthesize enantiopure decahydroquinoxaline derivatives and assess stereoselective activity .

- SAR Studies : Compare analogs with substituted phenyl rings (e.g., 4-fluoro, 4-chloro) to map steric and electronic effects on target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.